molecular formula C15H8BrNO2 B12116863 6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B12116863
M. Wt: 314.13 g/mol
InChI Key: RBHRJDGPDHDLLA-UHFFFAOYSA-N
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Description

6-Bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound belonging to the isoquinoline family This compound is characterized by the presence of a bromine atom at the 6th position and a prop-2-yn-1-yl group at the 2nd position of the benzo[de]isoquinoline-1,3(2H)-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the bromination of 1H-benzo[de]isoquinoline-1,3(2H)-dione to introduce the bromine atom at the 6th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride under reflux conditions.

Next, the prop-2-yn-1-yl group is introduced via a Sonogashira coupling reaction. This involves the reaction of the brominated intermediate with propargyl alcohol in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The prop-2-yn-1-yl group can engage in coupling reactions, such as Sonogashira or Suzuki couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy derivatives, while oxidation can produce carbonyl-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione:

    2-(Prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Lacks the bromine atom, which influences its chemical behavior and reactivity.

    6-Chloro-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Substitution of bromine with chlorine alters its electronic properties and reactivity.

Uniqueness

6-Bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the combination of the bromine atom and the prop-2-yn-1-yl group, which confer distinct reactivity and potential for diverse applications. This dual functionality allows for versatile chemical modifications and the exploration of new synthetic pathways.

Properties

Molecular Formula

C15H8BrNO2

Molecular Weight

314.13 g/mol

IUPAC Name

6-bromo-2-prop-2-ynylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H8BrNO2/c1-2-8-17-14(18)10-5-3-4-9-12(16)7-6-11(13(9)10)15(17)19/h1,3-7H,8H2

InChI Key

RBHRJDGPDHDLLA-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Origin of Product

United States

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